molecular formula C6H12N2 B14691035 Pentylcyanamide CAS No. 32847-48-6

Pentylcyanamide

Cat. No.: B14691035
CAS No.: 32847-48-6
M. Wt: 112.17 g/mol
InChI Key: WGJFJIVTTOXFHT-UHFFFAOYSA-N
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Description

Historical Perspectives on Cyanoamine Chemistry and Pentylcyanamide

The study of cyanamide (B42294) chemistry dates back to the late 19th century. solubilityofthings.comnih.gov Unsubstituted cyanamide and its metal salts, such as calcium cyanamide (CaNCN), were among the first to be investigated and utilized, notably with calcium cyanamide being employed as an agricultural fertilizer. nih.gov The chemistry of the cyanamide group is defined by a unique duality: it possesses a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, which together bestow a versatile reactivity profile. nih.gov

While unsubstituted cyanamides were explored early on, the application of substituted organic cyanamides (with the general structures RNHCN or RR'NCN) gained momentum more recently. nih.gov One of the earliest documented mentions of a pentyl-substituted cyanamide appeared in an 1898 publication, which noted the hydrolysis of "Pentyl cyan-amide" to form the amino acid Leucine. wikimedia.org

A significant method for the preparation of substituted cyanamides is the von Braun reaction, which converts tertiary amines into cyanamides using cyanogen (B1215507) bromide. wikipedia.org Research published in 1982 specifically describes the synthesis of this compound, demonstrating the practical application of established chemical reactions to create this specific compound. mdma.ch This progression from the study of the basic cyanamide structure to the synthesis and application of its alkyl-substituted derivatives like this compound illustrates the expanding scope of cyanoamine chemistry over the decades.

Scope and Significance of this compound within Organic Synthesis and Materials Science

The distinct chemical nature of the cyanamide functional group makes its derivatives, including this compound, valuable in specialized applications.

Organic Synthesis

In organic synthesis, cyanamides are recognized as versatile building blocks. wikipedia.org The cyanamide moiety can be viewed as a single-carbon fragment that can function as either an electrophile or a nucleophile, depending on the reaction conditions. wikipedia.org Substituted cyanamides are employed in a variety of transformations, including cycloaddition reactions and as aminocyanating or electrophilic cyanating agents. nih.gov

The utility of this compound as a reactive intermediate is highlighted in modern research. For instance, a complex derivative, (4-methyl-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)this compound, was studied in the context of aminolysis reactions. researchgate.net In this research, the nucleophilic attack of pyrrolidine (B122466) was directed at the electron-deficient carbon of the cyano group, leading to its removal. researchgate.net This demonstrates how the this compound structure can be incorporated into larger molecules and subsequently participate in targeted chemical transformations.

Materials Science

Data for this compound

PropertyData
IUPAC Name This compound
Molecular Formula C₆H₁₂N₂
Molecular Weight 112.17 g/mol
Canonical SMILES CCCCCN#C
Synonyms N-Pentylcyanamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32847-48-6

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

pentylcyanamide

InChI

InChI=1S/C6H12N2/c1-2-3-4-5-8-6-7/h8H,2-5H2,1H3

InChI Key

WGJFJIVTTOXFHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC#N

Origin of Product

United States

Synthetic Methodologies for Pentylcyanamide

Classical and Contemporary Approaches to N-Alkylcyanamide Synthesis

The synthesis of N-alkylcyanamides is primarily rooted in the reaction of amines with a source of the cyano group. While classical methods are often direct and effective, they frequently involve hazardous reagents, prompting the development of modern alternatives.

The most traditional and straightforward method for synthesizing monosubstituted cyanamides involves the direct N-cyanation of a primary amine using a cyanogen (B1215507) halide, typically cyanogen bromide (BrCN). cardiff.ac.uk This reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the cyanogen halide. This method is a direct pathway to compounds like pentylcyanamide from pentylamine.

While often associated with the N-dealkylation of tertiary amines, the von Braun reaction's core reagent, cyanogen bromide, is central to this classical synthesis. nih.govwikipedia.org The reaction with a primary amine is a direct cyanation. The general mechanism involves the amine acting as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form the N-cyanated product. wikipedia.orgscribd.com Research has documented the synthesis of this compound using this approach. mdma.ch

Table 1: Classical Synthesis of this compound via Cyanogen Bromide This table is interactive. Click on the headers to sort.

Reactant 1 Reactant 2 Product Reported Yield Reference
Pentylamine Cyanogen Bromide This compound Not specified mdma.ch

Despite its effectiveness, the high toxicity of cyanogen halides necessitates stringent safety precautions and has driven the search for safer alternatives. cardiff.ac.uk

To circumvent the hazards associated with cyanogen halides, several alternative synthetic routes have been developed for the N-cyanation of amines.

Oxidation-Cyanation with Non-Halide Cyano Sources : An operationally simple method uses a combination of an oxidizing agent, such as N-chlorosuccinimide (NCS), and a less toxic cyano source like zinc cyanide (Zn(CN)₂). organic-chemistry.org This approach avoids the direct handling of cyanogen halides and is effective for a variety of primary and secondary amines. organic-chemistry.orgresearchgate.net Another variation employs bleach to oxidize trimethylsilyl (B98337) cyanide, generating an electrophilic cyanating agent in situ that reacts with amines. organic-chemistry.org

Dehydration of Ureas and Desulfurization of Thioureas : N-Alkylcyanamides can be prepared from the corresponding N-pentylurea or N-pentylthiourea. These methods involve dehydration or desulfurization, respectively, and are well-established routes to cyanamides. nih.gov

Use of Trichloroacetonitrile : Trichloroacetonitrile has been developed as a less toxic and safer-to-handle cyano source for cyanamide (B42294) synthesis, offering a valuable alternative to cyanogen bromide. cardiff.ac.uk

Direct Alkylation of Cyanamide : The most straightforward conceptual approach involves the direct alkylation of metal cyanamides, such as calcium cyanamide. nih.gov This method provides a direct route to monosubstituted derivatives like this compound.

Table 2: Overview of Alternative Synthetic Approaches to N-Alkylcyanamides This table is interactive. Click on the headers to sort.

Method Key Reagents Advantage Reference
Oxidation-Cyanation N-Chlorosuccinimide, Zn(CN)₂ Avoids toxic cyanogen halides organic-chemistry.org
Oxidative N-Cyanation Bleach, Trimethylsilyl Cyanide Avoids toxic cyanogen halides organic-chemistry.org
Dehydration/Desulfurization N-Alkylurea / N-Alkylthiourea Utilizes stable precursors nih.gov
Alternative Cyano Source Trichloroacetonitrile Reduced toxicity cardiff.ac.uk

Stereoselective and Regioselective Synthesis of Substituted this compound Analogues

While literature focusing specifically on the stereoselective and regioselective synthesis of substituted this compound analogues is limited, principles can be drawn from broader synthetic methodologies for complex nitrogen-containing molecules. The challenge lies in controlling the precise spatial arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) during synthesis.

Regioselectivity refers to the control of which position on a molecule reacts. For a substituted this compound analogue, this could mean selectively functionalizing a specific carbon on the pentyl chain or the aromatic ring of a more complex analogue. Methodologies for achieving regioselectivity often rely on the inherent electronic properties of the substrate or the use of directing groups. For instance, in the synthesis of substituted quinolines and isoxazoles, the choice of starting materials and catalysts dictates the final position of substituents with high precision. organic-chemistry.orgnih.govrsc.orgorganic-chemistry.org

Stereoselectivity involves controlling the formation of a specific stereoisomer. For analogues of this compound containing chiral centers, achieving high stereoselectivity is crucial. Advanced synthetic strategies often employ:

Chiral Auxiliaries : A chiral molecule is temporarily incorporated into the substrate to direct the reaction to form one stereoisomer over another. The synthesis of 1-substituted homotropanones, for example, uses chiral N-tert-butanesulfinyl imines as key intermediates to control the stereochemistry. mdpi.com

Catalysis : Chiral catalysts, including metal complexes and organocatalysts, can create a chiral environment around the reactants, favoring the formation of a single enantiomer or diastereomer. Palladium-catalyzed carboamination has been used for the stereoselective synthesis of the antifungal agent Preussin and its analogues, simultaneously forming two key bonds with high stereocontrol. nih.gov Similarly, enantioselective heterodimerization using chiral phosphoric acid has been demonstrated in the synthesis of fissoldhimine alkaloid analogues. rsc.org The synthesis of densely substituted pyrrolidines has also been achieved with high diastereoselectivity using N-tert-butanesulfinyl imines and silver carbonate catalysis. nih.gov

These advanced techniques, while not explicitly reported for this compound, represent the current state-of-the-art for controlling selectivity in the synthesis of complex amines and their derivatives and could be adapted for creating structurally defined this compound analogues.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches applicable to N-alkylcyanamide synthesis include:

Electrochemical Synthesis : Electro-organic synthesis represents a powerful green tool, using electrons as a "reagent" to drive reactions. nih.gov This avoids the need for stoichiometric amounts of chemical oxidants or reducing agents, which generate waste. Anodic dehydrogenative cyanamidation, for instance, allows for the synthesis of N-cyanosulfilimines without external oxidants or strong bases, producing only hydrogen gas as a benign byproduct. nih.gov Similarly, the electrochemical reduction of cyanamide to formamidine (B1211174) acetate (B1210297) proceeds in aqueous electrolytes without producing reagent waste. rsc.org

Use of Greener Solvents : Replacing volatile organic compounds with environmentally benign solvents like water is a core tenet of green chemistry. Green reactions of N,N-disubstituted cyanamides with primary aliphatic amines have been successfully developed using water as the solvent. researchgate.net

Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. A two-step synthesis of dibenzyl cyanamides from cyanamide has been developed that proceeds without metal catalysts or harsh oxidants, showcasing an efficient and environmentally friendly approach. rsc.orgresearchgate.net The alternative cyanation methods discussed in section 2.1.2, which avoid highly toxic cyanogen halides, are also significant from a green chemistry perspective. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches This table is interactive. Click on the headers to sort.

Feature Traditional Method (e.g., BrCN) Green Chemistry Approaches
Reagents Often highly toxic (e.g., cyanogen bromide) Less hazardous alternatives (e.g., Zn(CN)₂, bleach), or electrons (electrochemistry)
Solvents Typically chlorinated organic solvents Water, or solvent-free conditions
Byproducts Stoichiometric toxic waste Minimal waste (e.g., H₂ gas) or recyclable components
Safety High risk, requires special handling Inherently safer processes and reagents

| Atom Economy | Can be lower due to waste generation | Higher, with better incorporation of starting materials |


Chemical Reactivity and Mechanistic Investigations of Pentylcyanamide

Nucleophilic Reactivity of the Cyanamide (B42294) Moiety

The cyanamide functional group is a primary site for nucleophilic reactions. These reactions typically involve the addition of a nucleophile to the electrophilic carbon of the nitrile group or reactions at the amino nitrogen.

Aminolysis, the reaction of pentylcyanamide with ammonia (B1221849) or an amine, is a characteristic transformation that yields substituted guanidines. wikipedia.org This reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine's lone pair of electrons attacks the electrophilic carbon of the nitrile group. This process is fundamental in the synthesis of guanidines, which are important structural motifs in various biologically active compounds. cardiff.ac.uk The general mechanism involves the nucleophilic attack of the amine on the cyanamide, and although the alkoxy groups are poor leaving groups, the reaction can proceed to form the desired amide. chemistrysteps.com

The reaction conditions, such as temperature and the presence of catalysts, can significantly influence the outcome. For instance, reactions involving monosubstituted cyanamides may require specific reagents, like guanidinomagnesium halides, to deprotonate the acidic hydrogen, which can result in a less reactive species. beilstein-journals.org

Table 1: Aminolysis Reaction of this compound

ReactantProductGeneral Conditions
This compound + Amine (R'-NH₂)N-Pentyl-N'-R'-guanidineHeat, often in a solvent like ethanol (B145695) or isopropanol. Catalysts may be used.

Hydrolysis is a chemical reaction where water is one of the reagents, leading to the breakdown of a compound. britannica.com In the case of this compound, hydrolysis results in the formation of pentylurea. wikipedia.org This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. researchgate.net In basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The reaction is generally slow at neutral pH but accelerates in strongly acidic or basic environments.

Solvolysis is a broader term for reactions where the solvent is a nucleophile. wikipedia.org When this compound reacts with an alcohol (alcoholysis), the product is an O-alkyl-N-pentylisourea. wikipedia.orgvedantu.com This reaction is analogous to hydrolysis, with the alcohol molecule acting as the nucleophile instead of water. wikipedia.orgvedantu.com For example, the reaction with methanol (B129727) would yield O-methyl-N-pentylisourea. Like hydrolysis, alcoholysis can be catalyzed by acids or bases. wikipedia.org Studies on similar systems, such as the solvolysis-hydrolysis of N-bearing alkoxysilanes, have been investigated using techniques like 29Si NMR to understand the formation of intermediate species. researchgate.net

Electrophilic Reactivity and Additions to the Nitrile Group

While the cyanamide moiety is often a target for nucleophiles, it can also react with electrophiles. Protonation at the terminal nitrogen occurs in the presence of acid, which activates the molecule for subsequent nucleophilic attack. researchgate.netwikipedia.org This electrophilic character is central to its role in various synthetic applications, including its use as a precursor for pharmaceuticals and agrochemicals. patsnap.com

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. For example, [3+2] cycloadditions with azides lead to the formation of tetrazoles. cardiff.ac.uk Additionally, metal-catalyzed [2+2+2] cyclotrimerization of substituted cyanamides can produce triazine products. cardiff.ac.uk

Rearrangement Reactions and Tautomerism Studies

This compound can theoretically exist in a tautomeric equilibrium with its carbodiimide (B86325) isomer, pentylcarbodiimide.

CH₃(CH₂)₄NHCN (this compound) ⇌ CH₃(CH₂)₄N=C=NH (Pentylcarbodiimide)

The cyanamide form is generally more stable than the carbodiimide form. wikipedia.orgacs.org Theoretical calculations have shown that for related systems, the cyanamide tautomer is significantly lower in energy. acs.org This stability can be influenced by substitution patterns; for instance, silyl-substituted carbodiimides are more stable than their corresponding cyanamide tautomers due to electronic effects, which is the reverse of the trend observed for alkyl-substituted analogs. acs.org The isomerization from a carbodiimide to a more stable cyanamide can occur upon heating or through electrophilic substitution. wikipedia.org

Radical Reactions and Photochemical Transformations

The involvement of cyanamides in radical reactions has become a powerful tool for constructing complex nitrogen-containing polycyclic structures. nih.govacs.org Radical cascade reactions, often initiated with reagents like AIBN and tributyltin, can be used to synthesize polycyclic quinazolinones from precursors containing an N-acylcyanamide moiety. ias.ac.incardiff.ac.uk These reactions proceed through the formation of radical intermediates that undergo cyclization. acs.org Visible-light photoredox catalysis has also been employed to initiate radical cascade cyclizations involving cyanamides, highlighting a green chemistry approach. beilstein-journals.org

Photochemical transformations of cyanamides can be induced by UV light. scribd.com The specific products depend on the irradiation wavelength and the molecular structure. Studies on related compounds, such as tetrazole derivatives, show that photolysis can lead to the formation of cyanamides and their carbodiimide isomers as final products through a series of reactive intermediates. mdpi.comresearchgate.net For example, the photolysis of certain 5-aminotetrazole (B145819) derivatives can yield a cyanamide, which may then isomerize to a carbodiimide upon further irradiation at a different wavelength. uc.pt

Spectroscopic Characterization and Structural Elucidation of Pentylcyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, a detailed picture of the pentylcyanamide structure can be assembled.

The protons on the pentyl chain would exhibit distinct signals based on their proximity to the electron-withdrawing cyanamide (B42294) group. The methylene (B1212753) protons directly attached to the nitrogen (α-CH₂) are expected to be the most deshielded, appearing furthest downfield. The subsequent methylene groups (β, γ, δ-CH₂) will show progressively upfield shifts, with the terminal methyl protons (ω-CH₃) being the most shielded and appearing at the highest field.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃ (terminal) ~0.9 Triplet (t)
-(CH₂)₃- (middle of chain) ~1.3-1.6 Multiplet (m)
-CH₂-N (alpha to N) ~3.2 Triplet (t)

Note: These are predicted values based on typical ranges for similar functional groups. compoundchem.com

The integration of these signals would correspond to the number of protons in each unique environment (3H for the methyl group, 2H for each methylene group). The splitting patterns, governed by spin-spin coupling, would provide connectivity information. For instance, the terminal methyl group would appear as a triplet due to coupling with the adjacent methylene group.

The proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom in the molecule. udel.eduweebly.com The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. udel.edu The carbon of the nitrile group (-C≡N) is expected to appear in the range of 110-125 ppm. The carbons of the pentyl chain will have chemical shifts in the aliphatic region, with the carbon alpha to the nitrogen being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C≡N 110 - 125
-CH₂-N (alpha to N) 40 - 50
-CH₂-CH₂-N (beta to N) 28 - 35
-CH₂-CH₂-CH₂-N (gamma to N) 25 - 30
-CH₂-CH₃ (delta to N) 20 - 25

Note: These are predicted values based on typical ranges for similar functional groups and data for related compounds like pentanamide. chemicalbook.com

Two-dimensional NMR techniques are invaluable for unambiguously assigning these signals. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, cross-peaks would be observed between the protons of adjacent methylene groups and between the δ-CH₂ and the terminal CH₃ protons, confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and hydrogen atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of each carbon in the pentyl chain by correlating it with its already assigned proton signal. emerypharma.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. khanacademy.org

The most prominent feature in the IR and Raman spectra of this compound is the stretching vibration of the nitrile group (C≡N). This vibration typically gives rise to a sharp and intense band in the region of 2220-2260 cm⁻¹ in the IR spectrum. nih.gov In the Raman spectrum, the C≡N stretch is also a strong and characteristic band.

The pentyl group will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. spectroscopyonline.com Specifically, symmetric and asymmetric stretches of the CH₂ and CH₃ groups can be observed. illinois.edu C-H bending vibrations (scissoring, rocking, and wagging) will appear in the fingerprint region (below 1500 cm⁻¹). The N-H stretching vibration of the cyanamide group would be expected in the region of 3300-3500 cm⁻¹, likely as a broad band in the IR spectrum due to hydrogen bonding. The C-N single bond stretch would appear in the 1000-1250 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C≡N Stretch 2220 - 2260
C-H (sp³) Stretch 2850 - 3000
N-H Stretch 3300 - 3500
C-N Stretch 1000 - 1250

Note: These are typical frequency ranges for the specified functional groups. nih.govspectroscopyonline.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₆H₁₂N₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation of the this compound molecular ion under electron ionization (EI) is expected to be dominated by cleavages within the pentyl chain. A common fragmentation pathway for n-alkanes is the loss of alkyl radicals, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgyoutube.com The most stable carbocation fragments will typically produce the most intense peaks.

A significant fragmentation pathway would be α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. youtube.com This would result in the formation of a resonance-stabilized cation. Another likely fragmentation is the loss of a butyl radical (C₄H₉) from the pentyl chain, leading to a prominent fragment ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (Predicted) Corresponding Neutral Loss
[M - CH₃]⁺ M - 15 •CH₃
[M - C₂H₅]⁺ M - 29 •C₂H₅
[M - C₃H₇]⁺ M - 43 •C₃H₇
[M - C₄H₉]⁺ M - 57 •C₄H₉

Note: The molecular weight of this compound is approximately 112.17 g/mol . The observed m/z values would correspond to the integer mass of the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. khanacademy.orgyoutube.com The chromophores present in a molecule determine the wavelengths at which it absorbs light.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

For X-ray crystallographic analysis of this compound, a suitable single crystal of the compound would need to be grown. mdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

While X-ray crystallography would provide an unambiguous solid-state structure of this compound, there is no evidence in the surveyed literature to indicate that its crystal structure has been determined. nih.govfrontiersin.org If such a study were to be conducted, it would reveal the conformation of the pentyl chain in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding involving the N-H group.

Computational Chemistry and Theoretical Studies of Pentylcyanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and bonding characteristics of a molecule. mdpi.comnih.gov These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and geometric parameters.

For pentylcyanamide, DFT calculations would typically be performed using a functional like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. mdpi.com Such a study would begin with a geometry optimization to find the lowest energy structure of the molecule.

The electronic nature of the cyanamide (B42294) functional group is characterized by a unique duality: a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. mdpi.com This is reflected in the distribution of atomic charges and the nature of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is generally localized on the lone pair of the amino nitrogen, while the lowest unoccupied molecular orbital (LUMO) is centered on the π* orbital of the carbon-nitrile triple bond. rsc.org This distribution is key to understanding the molecule's reactivity.

Calculated geometric and electronic parameters provide a quantitative picture of the molecule's bonding. The following table presents illustrative, theoretically derived data for this compound, based on typical values from DFT calculations on similar molecules.

ParameterCalculated Value
C≡N Bond Length~1.16 Å
N-C (amine-cyano) Bond Length~1.33 Å
N-C (amine-pentyl) Bond Length~1.46 Å
C-N-C Bond Angle~118°
Mulliken Charge on Amine N~ -0.7 e
Mulliken Charge on Cyano C~ +0.3 e
Mulliken Charge on Cyano N~ -0.4 e
HOMO Energy~ -7.5 eV
LUMO Energy~ +1.2 eV
Dipole Moment~ 4.0 D

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation barriers. mdpi.comrsc.org For this compound, theoretical studies could investigate various reactions involving the cyanamide moiety, such as hydrolysis, dimerization, or cycloadditions. mdpi.comrsc.org

The process involves calculating the energies of reactants, intermediates, transition states, and products. A transition state search, using methods like the synchronous transit-guided quasi-Newton (STQN) method, identifies the saddle point on the potential energy surface connecting reactants to products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. researchgate.net

For example, the dimerization of cyanamide to form dicyandiamide (B1669379) has been studied computationally. mdpi.com The rate-limiting step was identified as the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.comresearchgate.net A similar approach could be applied to this compound, where the pentyl group would primarily exert steric and inductive electronic effects on the reaction barrier. Computational studies on gold-catalyzed cycloadditions have shown that alkyl-substituted cyanamides are more reactive than aryl-substituted ones, a factor that can be quantified through activation energy calculations. rsc.org

The table below shows representative calculated free energy barriers for key steps in cyanamide reactions, illustrating the type of data generated from such computational studies.

Reaction / StepSystemCalculated Activation Free Energy (kcal/mol)
Dimerization (C-N bond formation)Cyanamide + Cyanamide Anion~15-20
Gold-Catalyzed CycloadditionCyanamide + Enynamide~11.5
Hydrolysis (H-abstraction)Cyanamide anion + H₂O~14.3

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound is dominated by the conformational freedom of the five-carbon alkyl chain. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

Conformational Analysis: The pentyl chain can be analyzed by considering the dihedral angles along the C-C bonds. High-level ab initio studies on n-pentane, the parent alkane, provide a reliable model for the behavior of the pentyl group. researchgate.net These studies have identified four key conformers: trans-trans (TT), trans-gauche (TG), gauche+-gauche+ (G+G+), and gauche+-gauche- (G+G-). researchgate.net The TT conformer, with all carbons in a planar zigzag arrangement, is the global energy minimum. The other conformers are higher in energy due to steric interactions, particularly the G+G- conformer which suffers from significant repulsion known as the "pentane effect". researchgate.net The relative energies of these conformers determine their population at a given temperature.

The following table, based on high-level calculations for n-pentane, shows the converged relative energies for these principal conformers. researchgate.net

ConformerPoint GroupRelative Energy (kcal/mol)
trans-trans (TT)C₂ᵥ0.000
trans-gauche (TG)C₁0.621
gauche⁺-gauche⁺ (G⁺G⁺)C₂1.065
gauche⁺-gauche⁻ (G⁺G⁻)C₁2.917

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, molecular dynamics simulations provide insight into the dynamic behavior of the molecule over time. mdpi.comnih.gov In an MD simulation, Newton's equations of motion are solved for all atoms in the system, often including explicit solvent molecules, to generate a trajectory of atomic positions and velocities. nih.govmdpi.com

For this compound, MD simulations could be used to study the rate of interconversion between different pentyl chain conformers in solution. By analyzing the trajectory, one can calculate properties like the radius of gyration and root-mean-square displacement to understand the molecule's flexibility and diffusion in a medium. mdpi.comnih.gov These simulations rely on a force field (e.g., COMPASS, AMBER) to define the potential energy of the system. mdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. DFT methods are particularly effective for calculating vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govnih.gov

Vibrational Spectroscopy: The calculation of vibrational frequencies is based on the second derivative of the energy with respect to atomic positions. karazin.ua The resulting frequencies correspond to the normal modes of vibration. For this compound, the most characteristic feature in the IR spectrum would be the intense stretching vibration of the nitrile (C≡N) group, typically predicted to be in the 2200-2260 cm⁻¹ region. Other predictable vibrations include C-H stretching of the pentyl group (~2800-3000 cm⁻¹), N-H stretching if the amino group is not fully substituted, and various bending and rocking modes.

NMR Spectroscopy: The prediction of NMR spectra involves calculating the magnetic shielding tensor for each nucleus. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The ¹³C chemical shift of the nitrile carbon would be highly characteristic. The carbons of the pentyl chain would show a clear trend, with the carbon atom alpha to the nitrogen (Cα) being the most deshielded due to the inductive effect of the electronegative nitrogen atom. This effect diminishes with distance along the chain. The following table provides illustrative predicted ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Cyano (C≡N)~118-
Pentyl C1 (α to N)~45~3.1
Pentyl C2~29~1.6
Pentyl C3~28~1.4
Pentyl C4~22~1.4
Pentyl C5~14~0.9

Coordination Chemistry of Pentylcyanamide

Pentylcyanamide as a Ligand in Metal Complexes

This compound [(CH₃(CH₂)₄)N(H)C≡N] possesses two potential donor sites for coordination to a metal center: the terminal nitrile nitrogen atom and the amino nitrogen atom. The way it binds to a metal ion is fundamental to the structure and reactivity of the resulting coordination compound. researchgate.net

Binding Modes and Coordination Geometries

Terminal Coordination: The most common mode of coordination is through the lone pair of electrons on the terminal nitrogen atom of the nitrile group (M-N≡C-). This results in a typically linear M-N-C arrangement. This type of coordination is analogous to how simple nitriles bind to metal ions. researchgate.net

Bridging Coordination (μ-N,N'): this compound can act as a bridging ligand, linking two or more metal centers. This can occur in a few ways:

End-to-End Bridging: The ligand bridges two metal centers using the nitrile nitrogen, leading to polymeric chains or discrete dinuclear complexes.

Nitrile and Amino Bridging: In its deprotonated (cyanamido) form, [CH₃(CH₂)₄NC≡N]⁻, the ligand can coordinate to one metal via the nitrile nitrogen and to another via the amido nitrogen, creating a bidentate bridging ligand. This mode is crucial in the formation of polynuclear complexes. mdpi.com

The coordination geometry around the central metal ion is influenced by factors such as the metal's oxidation state, its intrinsic electronic preferences, and the steric bulk of the ligands. mdpi.comlibretexts.org With a pentyl group, which is moderately bulky, this compound can support various geometries. For instance, four-coordinate complexes may adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. numberanalytics.com

Table 1: Potential Coordination Modes of this compound

Binding Mode Description Structural Implication
Terminal (η¹) Binds to a single metal center through the nitrile nitrogen. Forms mononuclear complexes or acts as a terminal ligand on a polynuclear framework.
Bridging (μ-N) The nitrile nitrogen atom bridges two metal centers. Leads to the formation of dinuclear or polynuclear chains.
Bridging (μ-N,N') The deprotonated ligand binds one metal via the amido nitrogen and another via the nitrile nitrogen. Creates robust, often planar, bridged structures, facilitating metal-metal interactions.

Synthesis and Characterization of this compound Coordination Compounds

The synthesis of metal complexes with alkylcyanamide ligands generally involves the reaction of a metal salt with the cyanamide (B42294) ligand in a suitable solvent. ajrconline.orgbiointerfaceresearch.com

A typical synthetic procedure would be:

Dissolving a metal precursor, such as a metal halide (e.g., CuCl₂, Ni(OAc)₂) or a metal carbonyl (e.g., Fe(CO)₅), in an appropriate solvent like methanol (B129727), ethanol (B145695), or acetonitrile. ajrconline.org

Adding a stoichiometric amount of this compound to the solution.

The reaction mixture is often stirred at room temperature or refluxed to facilitate the formation of the complex. biointerfaceresearch.com

The resulting coordination compound may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to determine their structure and properties. walshmedicalmedia.com

Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination mode of the cyanamide ligand. The stretching frequency of the nitrile group (ν(C≡N)) is particularly informative. In the free this compound ligand, this band appears at a characteristic frequency. Upon coordination to a metal center, this frequency typically shifts. numberanalytics.commgcub.ac.in An increase in the ν(C≡N) frequency suggests that the ligand is acting as a bridging ligand, whereas a smaller shift or decrease can indicate terminal coordination. mgcub.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex in solution, confirming its integrity and providing insights into the symmetry of the complex.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal center. ajrconline.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the complex. mdpi.com

Table 2: Typical Spectroscopic Data for Alkylcyanamide Complexes

Technique Observation Interpretation
IR Spectroscopy Shift in ν(C≡N) stretching frequency compared to the free ligand. Confirms coordination. The direction and magnitude of the shift can indicate the binding mode (terminal vs. bridging). osti.govscientists.uz
¹H NMR Shifts in the resonances of the pentyl group protons. Indicates changes in the electronic environment of the ligand upon coordination.
UV-Vis d-d transitions and charge-transfer bands. Provides information on the electronic structure and coordination geometry of the metal center. ajrconline.org
Mass Spectrometry Molecular ion peak corresponding to the complex. Confirms the molecular weight and stoichiometry of the complex. mkuniversity.ac.in

Electronic and Steric Effects of this compound in Coordination Complexes

The pentyl group in this compound exerts significant electronic and steric influences on the properties of its metal complexes. researchgate.net

Electronic Effects: The pentyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the cyanamide functional group, particularly the amino nitrogen. This makes this compound a stronger σ-donor compared to unsubstituted cyanamide (H₂NCN). numberanalytics.com When coordinated to a metal, this enhanced donor character can increase the electron density at the metal center. This can, in turn, affect the metal's redox properties and its ability to engage in back-bonding with other ligands. libretexts.org The electronic properties of the metal center are crucial as they can influence reactivity and stability. numberanalytics.com

Catalytic Applications of this compound-Metal Complexes

While specific catalytic applications for this compound complexes are not widely reported, the known reactivity of related cyanamide and double metal cyanide complexes suggests significant potential. mdpi.comncl.res.incjcatal.com The electronic and steric properties imparted by the this compound ligand can be tuned to influence catalytic activity and selectivity. nih.gov

Potential areas for catalytic applications include:

Polymerization Reactions: Double metal cyanide (DMC) complexes are known to be highly active catalysts for ring-opening polymerization, for instance, in the production of polyether polyols. mdpi.comncl.res.in this compound-containing complexes could potentially be developed for similar applications, with the pentyl group influencing catalyst solubility and activity.

Cross-Coupling Reactions: The electronic properties of ligands are crucial in tuning the activity of metal catalysts in cross-coupling reactions. nih.gov The electron-donating nature of the this compound ligand could be beneficial in catalytic cycles involving oxidative addition and reductive elimination steps. libretexts.org

Cycloaddition Reactions: Metal-catalyzed [2+2+2] cycloadditions involving cyanamides are used to synthesize nitrogen-containing heterocyclic compounds like aminopyridines. mdpi.com The steric and electronic profile of the this compound ligand could be used to control the regioselectivity and efficiency of such transformations.

Water Oxidation: Certain polynuclear cyanide complexes have shown high catalytic activity for visible-light-driven water oxidation. nih.gov The ability of cyanamide ligands to bridge metal centers and mediate electronic communication is key in such multi-electron processes.

The development of this compound-metal complexes for catalysis remains an area ripe for exploration, offering the potential to create novel catalysts with tailored properties.

Advanced Applications of Pentylcyanamide in Organic Synthesis

Pentylcyanamide as a Building Block for Heterocyclic Compounds

The cyanamide (B42294) functional group is a known precursor in the synthesis of various nitrogen-containing heterocycles. In principle, this compound could serve as a synthon for introducing a pentylamino-substituted carbon atom into a heterocyclic ring system.

A study on the aminolysis of a pyrimidine (B1678525) derivative, (4-methyl-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)this compound, with pyrrolidine (B122466) demonstrated a reaction where the nucleophilic attack occurs at the electron-deficient carbon of the cyano group. researchgate.net This suggests the potential of the cyanamide moiety in this compound to react with suitable nucleophiles to form cyclic structures.

The von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, can produce N-alkyl cyanamides. researchgate.net These products, in turn, have been described as versatile building blocks for the synthesis of nitrogen-containing heterocycles, such as cyclic guanidines. researchgate.net This general reactivity of alkyl cyanamides could theoretically be applied to this compound.

Role in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often involves the strategic use of versatile building blocks that can introduce specific functionalities and carbon chains. chemicalbook.com While this compound possesses a five-carbon alkyl chain and a reactive cyanamide group, its specific application in the total synthesis of complex natural products or other intricate organic molecules is not well-documented.

The general class of alkylcyanamides has been noted for its utility in synthesis, but specific, high-yield, and stereoselective examples involving the pentyl derivative are lacking in the available literature.

Development of Novel Reagents and Intermediates from this compound

The transformation of the cyanamide group can, in theory, lead to various functional groups and intermediates. For instance, hydrolysis can yield ureas, and reduction can produce guanidines. These transformations could make this compound a precursor to novel reagents.

One study briefly mentions "Pentyl cyan-amide" in the context of the von Braun (BrCN) reaction on organic bases, suggesting its formation as an intermediate. mdma.ch A patent also lists this compound as a chemical compound. google.com However, there is no substantial body of research dedicated to the systematic development and application of novel reagents derived specifically from this compound.

Stereochemical Control and Asymmetric Synthesis Strategies

Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of one stereoisomer. Current time information in Bangalore, IN.chemsrc.com This is often achieved using chiral substrates, reagents, or catalysts. molaid.com For this compound to be relevant in this context, it would typically need to be involved in reactions that either are influenced by a chiral element or where the pentyl group itself plays a role in a diastereoselective process.

There is no information in the searched literature to suggest that this compound has been utilized in strategies for stereochemical control or in asymmetric synthesis. The challenges in achieving such control often involve complex substrate-catalyst interactions and the design of specific chiral environments, and no such studies involving this compound have been reported. researchgate.net

Future Directions and Emerging Research Avenues in Pentylcyanamide Chemistry

Development of Sustainable Synthesis Routes

The traditional synthesis of alkylcyanamides, including pentylcyanamide, often involves methods like the von Braun reaction, which utilizes toxic reagents like cyanogen (B1215507) bromide. mdma.chwikipedia.org A primary future objective is the development of more sustainable and environmentally benign synthetic pathways.

Modern green chemistry principles offer a roadmap for these developments, emphasizing waste prevention, atom economy, and the use of less hazardous chemicals. nih.govwisdomgale.com Future research should focus on catalytic systems that can replace stoichiometric and often toxic reagents. For instance, palladium-catalyzed reactions have shown promise in the synthesis of N-aryl carbamates and could be adapted for alkylcyanamides like this compound. organic-chemistry.orgmdpi.commit.edursc.org The use of greener solvents, such as water or bio-derived solvents, and energy-efficient methods like microwave or ultrasound-assisted synthesis, should be explored. nih.gov Biocatalysis, employing enzymes to carry out specific chemical transformations, represents another promising frontier for the sustainable synthesis of this compound and its derivatives. wisdomgale.com

Synthetic Approach Traditional Method Proposed Sustainable Alternative Key Advantages of Alternative
Reagents Cyanogen bromide (toxic)N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), TrichloroacetonitrileLess toxic, safer to handle. cardiff.ac.uk
Catalysis Stoichiometric reagentsPalladium-based catalysts, Nano cerium oxideHigh efficiency, recyclability, milder reaction conditions. organic-chemistry.orgsoran.edu.iq
Solvents Chlorinated solventsWater, ionic liquids, supercritical fluidsReduced environmental impact, improved safety. nih.gov
Energy Input Conventional heatingMicrowave irradiation, SonicationFaster reaction times, lower energy consumption. nih.gov

Exploration of Novel Reactivity Patterns

The cyanamide (B42294) functional group is known for its versatile reactivity, participating in a range of chemical transformations including cycloaddition reactions. mdpi.comnih.gov However, the specific reactivity of this compound has not been extensively studied. Future research should aim to systematically explore its reaction scope.

One key area is the investigation of cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, where the cyanamide can act as a dienophile or dipolarophile. nih.govlibretexts.org This could lead to the synthesis of novel heterocyclic compounds with potential biological activity or material properties. The influence of the pentyl group on the reactivity and regioselectivity of these reactions would be of fundamental interest. Furthermore, the development of new catalytic methods to control the reactivity of the cyanamide group could open up new synthetic possibilities.

Integration into Advanced Materials Science

Cyanamide-containing molecules have found applications in the development of polymers and other advanced materials. chimia.chwikipedia.orgschrodinger.comcas.orgcase.edu The bifunctional nature of this compound, with its reactive cyanamide group and a flexible pentyl chain, makes it an interesting candidate as a monomer or a building block for new materials.

Future research could focus on the polymerization of this compound or its derivatives to create novel polymers. illinois.edunih.gov The resulting polymers may exhibit interesting properties, such as specific thermal or mechanical characteristics, due to the presence of the polar cyanamide group and the aliphatic chain. Additionally, this compound could be used to modify the surface of existing materials, imparting new functionalities. aprcomposites.com.au Its integration into composites, nanomaterials, or smart materials could lead to advancements in various fields, from electronics to biomedical applications. cas.orgcase.edu For instance, conducting polymers with n-type transport behavior are an area of active research where novel monomers are sought. nih.gov

High-Throughput Screening and Computational Design of this compound Derivatives

The rational design of new molecules with desired properties can be significantly accelerated by computational methods and high-throughput screening (HTS). cas.org While no such studies have been reported for this compound, this represents a significant area for future research.

Computational chemistry can be employed to predict the properties of a wide range of virtual this compound derivatives. cas.org This in silico screening can identify promising candidates for synthesis and experimental evaluation, saving significant time and resources. Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of these molecules.

Following computational design, HTS techniques can be used to rapidly screen libraries of this compound derivatives for specific activities or properties. This is particularly relevant in the search for new materials with tailored optical, electronic, or mechanical properties. The combination of computational design and HTS offers a powerful platform for the discovery and optimization of new functional molecules based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.